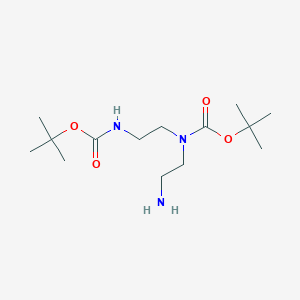

1,4-Bis-Boc-1,4,7-triazaheptane

Vue d'ensemble

Description

1,4-Bis-Boc-1,4,7-triazaheptane is a chemical compound with the molecular formula C14H29N3O4 and a molecular weight of 303.4 g/mol . It is a derivative of 1,4,7-triazaheptane, where two tert-butoxycarbonyl (Boc) groups are attached to the nitrogen atoms. This compound is commonly used in organic synthesis and proteomics research due to its unique structural properties .

Applications De Recherche Scientifique

1,4-Bis-Boc-1,4,7-triazaheptane is utilized in various scientific research fields:

Mécanisme D'action

Target of Action

It is known to be used in the synthesis of proteolysis targeting chimeras (protacs) . PROTACs are designed to target specific proteins for degradation .

Mode of Action

1,4-Bis-Boc-1,4,7-triazaheptane acts as a linker in the design of PROTAC molecules . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The compound helps connect the target protein with the protein degradation machinery, facilitating the degradation of the specific protein .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the ubiquitin-proteasome system . This system is responsible for protein degradation in cells . By facilitating the degradation of specific proteins, the compound can influence various biochemical pathways depending on the function of the targeted protein .

Result of Action

The molecular and cellular effects of this compound are related to its role in the degradation of specific proteins . By targeting these proteins for degradation, it can influence cellular processes that these proteins are involved in .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Bis-Boc-1,4,7-triazaheptane can be synthesized through a multi-step process involving the protection of diethylenetriamine with Boc groups. One common method involves the reaction of diethylenetriamine with 2-(tert-butoxycarbonyloximino)-2-phenylacetonitrile (Boc-ON) in tetrahydrofuran (THF) at 0°C under nitrogen atmosphere . The reaction mixture is stirred for an hour, and the product is purified using silica gel column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar principles as laboratory-scale preparation, with adjustments for larger scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Bis-Boc-1,4,7-triazaheptane undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amine groups can be deprotected under mild acidic conditions to form free amines, which can then participate in nucleophilic substitution reactions.

Coupling Reactions: The free amine groups can react with carboxylic acids or activated esters to form amide bonds.

Common Reagents and Conditions

Major Products

Deprotected Amine: Removal of Boc groups yields 1,4,7-triazaheptane.

Amides: Coupling reactions with carboxylic acids produce amides.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,7-Bis-Boc-1,4,7-triazaheptane: Similar in structure but with different Boc protection patterns.

1,4,7-Triazaheptane: The parent compound without Boc protection.

Uniqueness

1,4-Bis-Boc-1,4,7-triazaheptane is unique due to its dual Boc protection, which provides stability and allows for selective deprotection and functionalization. This makes it particularly useful in the synthesis of complex molecules and PROTACs .

Activité Biologique

1,4-Bis-Boc-1,4,7-triazaheptane is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural properties, which include multiple nitrogen atoms that may facilitate interactions with biological macromolecules. The following sections will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 303.398 g/mol. It is often used as a linker in the synthesis of various bioactive molecules, particularly in the development of PROTAC (Proteolysis Targeting Chimera) compounds that target specific proteins for degradation via the ubiquitin-proteasome system .

The biological activity of this compound can be attributed to its ability to form stable complexes with metal ions and other biomolecules. This property is particularly useful in photodynamic therapy and targeted drug delivery systems. The compound acts as a cationic agent that enhances cellular uptake of therapeutic agents by facilitating their interaction with negatively charged cellular components .

Synthesis and Characterization

The synthesis of this compound typically involves the protection of amine groups using Boc (tert-butoxycarbonyl) groups to enhance solubility and stability during reactions. The following table summarizes key steps in the synthesis process:

| Step | Reagent | Conditions | Yield |

|---|---|---|---|

| 1 | Triethylamine | Dry dichloromethane | High |

| 2 | Acetyl chloride | Deprotection | Good yield |

| 3 | Coupling with target molecules | Varies | Varies |

Cytotoxicity and Cellular Uptake

Studies have demonstrated that this compound enhances the cytotoxic effects of conjugated drugs in various cancer cell lines. For instance, when used in conjunction with cationic zinc phthalocyanines (ZnPcs), it exhibited significant phototoxicity against human carcinoma cells (IC50 values around 10 µM) due to improved cellular uptake mechanisms facilitated by its cationic nature .

DNA Interaction Studies

Research has also indicated that this compound can interact with DNA molecules. In a study assessing its binding properties with azobenzene derivatives, it was found to influence DNA helicity through intercalation mechanisms. The compound's ability to stabilize or destabilize DNA structures upon light exposure highlights its potential use in photoregulated drug delivery systems .

Case Studies

Case Study 1: PROTAC Development

In a recent study focusing on the synthesis of PROTACs using this compound as a linker, researchers reported successful targeting and degradation of specific proteins involved in cancer progression. The results indicated enhanced efficacy compared to traditional small molecule inhibitors .

Case Study 2: Photodynamic Therapy

Another investigation explored the use of this compound in photodynamic therapy applications. The compound was shown to improve the localization and effectiveness of photosensitizers in tumor cells when activated by light exposure .

Propriétés

IUPAC Name |

tert-butyl N-(2-aminoethyl)-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29N3O4/c1-13(2,3)20-11(18)16-8-10-17(9-7-15)12(19)21-14(4,5)6/h7-10,15H2,1-6H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNOQXYYSVIUNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CCN)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373212 | |

| Record name | 1,4-Bis-Boc-1,4,7-triazaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120131-72-8 | |

| Record name | 1,4-Bis-Boc-1,4,7-triazaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.